An In-Depth Technical Guide to trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine: Synthesis, Properties, and Applications
Abstract
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its three-dimensional architecture and its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, a substituted pyrrolidine derivative with significant potential as a building block in drug discovery. While detailed experimental data for this specific molecule is not extensively published, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. We will delve into its physicochemical properties, propose a detailed stereoselective synthetic pathway, predict its spectroscopic signatures, and discuss its potential pharmacological relevance for an audience of researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a vast number of FDA-approved drugs and natural products.[1][3] Its non-planar, puckered conformation allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. This "pseudorotation" endows pyrrolidine-containing molecules with the ability to present substituents in precise spatial orientations, which is critical for specific interactions with biological targets such as enzymes and receptors.[1] The pyrrolidine core is central to the activity of numerous pharmaceuticals with diverse therapeutic applications, including antiviral, anticancer, anti-inflammatory, and central nervous system-acting agents.[2][3]
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine incorporates several key functional groups onto this privileged scaffold: a tertiary amine resulting from N-isopropylation, a primary amine at the C3 position, and a methoxy group at the C4 position. The trans stereochemistry of the C3 and C4 substituents further defines its three-dimensional structure. This combination of functionalities suggests its potential utility as a versatile intermediate for the synthesis of more complex molecules with tailored pharmacological profiles.
Physicochemical Properties
While experimental data for trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine is limited, its properties can be predicted based on its structure and data from related compounds. The commercially available form is typically a dihydrochloride salt, which significantly influences its solubility and handling properties.
| Property | Value (Predicted/Inferred) | Rationale and References |
| IUPAC Name | (3S,4S)-1-isopropyl-4-methoxypyrrolidin-3-amine | Based on the trans configuration. The absolute stereochemistry is assumed for naming purposes. |
| Synonyms | trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine | Common nomenclature. |
| CAS Number | 1390654-58-6 (dihydrochloride) | Sourced from chemical suppliers.[4] |
| Molecular Formula | C₈H₁₈N₂O (Free Base) / C₈H₂₀Cl₂N₂O (Dihydrochloride) | Derived from the chemical structure.[4] |
| Molecular Weight | 158.24 g/mol (Free Base) / 231.16 g/mol (Dihydrochloride) | Calculated from the molecular formula.[4] |
| Appearance | Colorless to pale yellow solid (dihydrochloride salt) | Typical appearance for amine hydrochloride salts. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) as the dihydrochloride salt. The free base is expected to have higher solubility in less polar organic solvents. | The salt form enhances aqueous solubility. Aliphatic amines generally show good solubility in organic solvents.[5] |
| pKa | pKa₁: ~8-9 (primary amine), pKa₂: ~10-11 (tertiary amine) | Predicted based on the pKa values of similar primary and tertiary amines. The electron-withdrawing effect of the methoxy group may slightly lower these values.[6][7] |
| LogP | ~1.0-1.5 (for the free base) | Estimated based on the contributions of the alkyl, methoxy, and amine groups. |
Proposed Stereoselective Synthesis
A robust and stereoselective synthesis is paramount for the application of chiral molecules in drug discovery. The following proposed synthesis of (3S,4S)-1-Isopropyl-4-methoxy-3-pyrrolidinamine starts from a commercially available chiral precursor, (3R,4R)-1-benzyl-3,4-epoxypyrrolidine, and is adapted from established methodologies for the synthesis of related 3,4-disubstituted pyrrolidines.[8][9]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route for trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine.
Experimental Protocol
Step 1: Epoxide Ring Opening
-
To a solution of (3R,4R)-1-benzyl-3,4-epoxypyrrolidine (1 equivalent) in a mixture of ethanol and water (4:1) is added sodium azide (NaN₃, 2 equivalents) and ammonium chloride (NH₄Cl, 2 equivalents).
-
The reaction mixture is heated to reflux and stirred for 12-16 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product, (3S,4R)-1-benzyl-3-azido-4-hydroxypyrrolidine, is purified by flash column chromatography on silica gel.
Causality: The use of sodium azide and ammonium chloride facilitates the regioselective and stereospecific Sₙ2 ring-opening of the epoxide, leading to the desired trans product. The azide attacks the less sterically hindered carbon, and the stereochemistry is inverted at that center.
Step 2: O-Methylation
-
To a stirred suspension of sodium hydride (NaH, 1.5 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, a solution of (3S,4R)-1-benzyl-3-azido-4-hydroxypyrrolidine (1 equivalent) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is cooled back to 0°C, and methyl iodide (CH₃I, 1.5 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution. The mixture is then extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude (3S,4S)-1-benzyl-3-azido-4-methoxypyrrolidine is purified by flash chromatography.
Causality: Sodium hydride is a strong base that deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace the iodide from methyl iodide in an Sₙ2 reaction, forming the methyl ether.
Step 3: Azide Reduction
-
A solution of (3S,4S)-1-benzyl-3-azido-4-methoxypyrrolidine (1 equivalent) in methanol is treated with 10% palladium on carbon (Pd/C, 10% w/w).
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator).
-
The reaction is stirred vigorously under a hydrogen atmosphere at room temperature for 6-8 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield (3S,4S)-1-benzyl-4-methoxypyrrolidin-3-amine, which is often used in the next step without further purification.
Causality: Catalytic hydrogenation is a standard and efficient method for the reduction of azides to primary amines.
Step 4: Debenzylation
-
To a solution of (3S,4S)-1-benzyl-4-methoxypyrrolidin-3-amine (1 equivalent) in methanol is added Pearlman's catalyst (Pd(OH)₂/C, 20% w/w) and a catalytic amount of concentrated hydrochloric acid.
-
The mixture is hydrogenated under pressure (50 psi) in a Parr apparatus for 24 hours.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the crude hydrochloride salt of (3S,4S)-4-methoxypyrrolidin-3-amine.
Causality: The benzyl group is a common nitrogen protecting group that can be removed by hydrogenolysis. Pearlman's catalyst is particularly effective for this transformation.
Step 5: N-Isopropylation
-
To a solution of (3S,4S)-4-methoxypyrrolidin-3-amine (1 equivalent) in 1,2-dichloroethane (DCE) is added acetone (1.5 equivalents) and a few drops of acetic acid.
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) is added portion-wise, and the reaction is stirred at room temperature for 12-16 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (3 x volumes).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the free base of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine.
Causality: This is a reductive amination reaction. The amine and acetone form an intermediate iminium ion, which is then reduced in situ by the mild reducing agent sodium triacetoxyborohydride to form the N-isopropyl group.
Step 6: Salt Formation
-
The purified free base is dissolved in a minimal amount of diethyl ether.
-
A solution of hydrochloric acid in diethyl ether (2M) is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride as a solid.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the chemical structure and known trends for substituted pyrrolidines.[6][10][11]
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -CH(CH₃)₂ | ~3.0 - 3.2 | septet | J ≈ 6.5 | 1H |
| -CH(CH₃)₂ | ~1.1 - 1.2 | doublet | J ≈ 6.5 | 6H |
| -OCH₃ | ~3.3 - 3.4 | singlet | - | 3H |
| H4 (CH-O) | ~3.8 - 4.0 | m | - | 1H |
| H3 (CH-N) | ~3.1 - 3.3 | m | - | 1H |
| H2, H5 (CH₂-N) | ~2.8 - 3.2 (Hax), ~2.4 - 2.7 (Heq) | m | - | 4H |
| -NH₂ | ~1.5 - 2.5 | br s | - | 2H |
Rationale: The protons on carbons adjacent to nitrogen (H2, H5, H3) and oxygen (H4) are expected to be in the downfield region (2.4-4.0 ppm). The isopropyl methine proton will be a septet due to coupling with the six methyl protons, which will appear as a doublet. The methoxy protons will be a sharp singlet. The diastereotopic protons on C2 and C5 will likely show complex splitting patterns.
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 (CH-O) | ~78 - 82 |
| C3 (CH-N) | ~55 - 60 |
| C2, C5 (CH₂-N) | ~50 - 58 |
| -OCH₃ | ~56 - 58 |
| -CH(CH₃)₂ | ~50 - 55 |
| -CH(CH₃)₂ | ~18 - 22 |
Rationale: Carbons bonded to heteroatoms (C2, C3, C4, C5, and the methoxy and isopropyl methine carbons) will be deshielded and appear downfield. The isopropyl methyl carbons will be the most upfield signals.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3250 | N-H stretch (primary amine, two bands) |
| 2970 - 2850 | C-H stretch (aliphatic) |
| 1650 - 1580 | N-H bend (scissoring) |
| 1150 - 1085 | C-O stretch (ether) |
| 1100 - 1000 | C-N stretch |
Rationale: The IR spectrum will be characterized by the presence of N-H stretching and bending vibrations from the primary amine, strong C-H stretching from the alkyl groups, and characteristic C-O and C-N stretching bands.
Mass Spectrometry (MS)
| Ionization Mode | Predicted m/z | Interpretation |
| ESI+ | 159.15 | [M+H]⁺ |
| ESI+ | 142.12 | [M-NH₂]⁺ |
| ESI+ | 114.11 | Loss of isopropyl group |
Rationale: In positive mode Electrospray Ionization (ESI+), the protonated molecular ion [M+H]⁺ is expected to be the base peak. Common fragmentation pathways for pyrrolidines include the loss of substituents and ring cleavage.[3][12] The loss of the amino group or the N-isopropyl group are plausible fragmentation pathways.
Safety and Handling
As a substituted aliphatic amine, trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine should be handled with appropriate precautions. While a specific safety data sheet (SDS) may not be widely available, the hazards can be inferred from the functional groups present.
-
Corrosivity: Aliphatic amines are often corrosive and can cause severe skin burns and eye damage.[9][13]
-
Irritation: Vapors can be irritating to the respiratory tract, eyes, and mucous membranes.[14]
-
Toxicity: Harmful if swallowed or absorbed through the skin.[15]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
-
Spill Response: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. Ensure adequate ventilation and wear appropriate PPE during cleanup.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious, give large quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Potential Applications in Drug Discovery
The structural features of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine make it an attractive building block for the synthesis of novel therapeutic agents.
Diagram of Potential Applications
Caption: Potential derivatization points and therapeutic applications.
-
Scaffold for Combinatorial Chemistry: The primary amine at the C3 position serves as a key handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents, enabling the creation of large chemical libraries for high-throughput screening.
-
Modulation of Physicochemical Properties: The N-isopropyl and C4-methoxy groups can influence the lipophilicity, solubility, and metabolic stability of derivative compounds. These groups can be modified to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.
-
Targeting Specific Protein Pockets: The defined trans stereochemistry allows for the precise positioning of substituents to interact with specific pockets in a protein's active site. This is particularly important for developing potent and selective enzyme inhibitors or receptor ligands.
-
Analogs of Known Bioactive Molecules: Many known inhibitors of proteases, kinases, and G-protein coupled receptors incorporate substituted aminopyrrolidine scaffolds. This molecule could be used to synthesize novel analogs of these inhibitors with improved properties. For instance, 3-aminopyrrolidine derivatives have been explored as kinase inhibitors.[16]
Conclusion
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine is a valuable, albeit under-characterized, chemical entity with significant potential in the field of drug discovery. This technical guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, a plausible and detailed stereoselective synthesis, predicted spectroscopic data for its characterization, and a discussion of its potential applications. By leveraging established principles of organic chemistry and data from analogous structures, this document serves as a foundational resource for researchers and scientists looking to incorporate this versatile building block into their drug development programs. Further experimental validation of the properties and synthetic protocols outlined herein will undoubtedly solidify its utility in the creation of novel and effective therapeutics.
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